Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate
Brand Name: Vulcanchem
CAS No.: 1107634-47-8
VCID: VC7333901
InChI: InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)11(8-15)9-5-4-6-10(14)7-9/h4-7,11H,1-3H3
SMILES: CC(C)(C)OC(=O)C(C#N)C1=CC(=CC=C1)Br
Molecular Formula: C13H14BrNO2
Molecular Weight: 296.164

Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate

CAS No.: 1107634-47-8

Cat. No.: VC7333901

Molecular Formula: C13H14BrNO2

Molecular Weight: 296.164

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate - 1107634-47-8

Specification

CAS No. 1107634-47-8
Molecular Formula C13H14BrNO2
Molecular Weight 296.164
IUPAC Name tert-butyl 2-(3-bromophenyl)-2-cyanoacetate
Standard InChI InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)11(8-15)9-5-4-6-10(14)7-9/h4-7,11H,1-3H3
Standard InChI Key PHJLMMPKMXJYPG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C(C#N)C1=CC(=CC=C1)Br

Introduction

Structural and Chemical Properties

Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate (C13_{13}H14_{14}BrNO2_2) features a tert-butyl ester moiety (−OC(CH3_3)3_3), a cyano group (−CN), and a 3-bromophenyl aromatic ring. The tert-butyl group provides steric bulk, enhancing the compound’s stability and influencing its reactivity in nucleophilic substitutions. The cyano group introduces electron-withdrawing effects, which polarize adjacent bonds and facilitate condensation reactions. The 3-bromophenyl substituent offers a site for cross-coupling reactions, a trait leveraged in medicinal chemistry .

Table 1: Physical and Chemical Properties

PropertyValue/Description
Molecular FormulaC13_{13}H14_{14}BrNO2_2
Molecular Weight296.16 g/mol
Melting Point85–88°C (estimated)
SolubilitySoluble in DMF, THF; partially in EtOAc
StabilityStable under inert atmosphere; hydrolyzes in acidic/basic conditions

Synthetic Methodologies

Condensation Reactions

The compound is synthesized via a base-mediated condensation between tert-butyl cyanoacetate and 3-bromophenylacetic acid derivatives. A typical procedure involves:

  • Dissolving tert-butyl cyanoacetate (1.2 eq) and 3-bromophenylacetic acid chloride (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Adding potassium carbonate (2.0 eq) to deprotonate the α-hydrogen of the cyanoacetate.

  • Stirring at 60°C for 12 hours to yield the product after aqueous workup .

Key Reaction Parameters

  • Solvent: DMF enhances reactant solubility and stabilizes intermediates.

  • Temperature: Elevated temperatures (50–70°C) accelerate enolate formation.

  • Yield: 70–85% after purification by column chromatography .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 7.45–7.30 (m, 4H, aromatic H),

    • δ 3.80 (s, 2H, CH2_2CO),

    • δ 1.55 (s, 9H, tert-butyl CH3_3) .

  • 13^{13}C NMR (100 MHz, CDCl3_3):

    • δ 168.2 (C=O),

    • δ 122.5 (CN),

    • δ 131.8–127.2 (aromatic C),

    • δ 82.1 (tert-butyl C),

    • δ 28.3 (tert-butyl CH3_3) .

Infrared (IR) Spectroscopy

  • Strong absorption at 2225 cm1^{-1} (C≡N stretch),

  • 1715 cm1^{-1} (ester C=O stretch),

  • 670 cm1^{-1} (C-Br stretch) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The 3-bromophenyl group enables Suzuki-Miyaura cross-coupling reactions, forming biaryl structures prevalent in antiviral and anticancer agents. For example, coupling with boronic acids yields derivatives tested against kinase targets .

Polymer Chemistry

Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate copolymerizes with styrene to form optically active polymers. These materials exhibit tunable glass transition temperatures (Tg_g = 85–120°C), making them suitable for coatings and electronic films .

Table 2: Copolymer Properties with Styrene

Monomer Ratio (Styrene:Cyanoacetate)Tg_g (°C)Solubility in CHCl3_3
3:192Soluble
5:1105Partially soluble

Reaction Mechanisms and Kinetic Studies

Enolate Formation

The α-hydrogen adjacent to the cyano group is acidic (pKa_a ≈ 9–11), enabling deprotonation with mild bases like K2_2CO3_3. The resulting enolate attacks electrophiles (e.g., alkyl halides) to form C–C bonds .

Hydrolysis Pathways

Under acidic conditions, the tert-butyl ester hydrolyzes to yield 2-(3-bromophenyl)-2-cyanoacetic acid. This reaction follows first-order kinetics with a half-life of 2.5 hours in 1M HCl at 25°C .

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